![molecular formula C14H26N2O3 B2465558 tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate CAS No. 1286264-07-0](/img/structure/B2465558.png)
tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate, also known as tert-butyl (1R*,4R*)-4-aminocyclohexylcarbamate or CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. This compound has gained significant attention due to its potential use in cancer therapy, specifically in the treatment of tumors that overexpress ribosomal RNA.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Antagonists : The compound has been used in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. This synthesis involved a key step of iodolactamization (Campbell et al., 2009).
Synthesis of Carbocyclic Analogues : It has been used in the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Preparation of Stereoselective Isoforms : An efficient route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene-1-carboxylic acid, has been described. This process allows for controlled stereochemistry important in the synthesis of factor Xa inhibitors (Wang et al., 2017).
Deprotection and Acylation in Polyamide Synthesis : The compound has been utilized in the synthesis of penta-N-protected polyamides, involving selective deprotection and acylation processes. This method is significant in the development of derivatives with independently removable amino-protecting groups (Pak et al., 1998).
Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are derivatives of the compound, have been identified as useful building blocks in organic synthesis. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard et al., 2005).
Synthesis of Chiral Synthons : The compound has been part of an efficient synthetic route to differentially protected diesters, which are novel chiral synthons useful in drug discovery, such as in the synthesis of BMS-986251 (Cornelius et al., 2020).
Incorporation in Peptide Synthesis : Perfluoro-tert-butyl 4-hydroxyproline, a related compound, has been synthesized and incorporated in model α-helical and polyproline helix peptides. These peptides showed distinct conformational preferences and were used in 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Propiedades
IUPAC Name |
tert-butyl N-[4-(propanoylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-12(17)15-10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAVLAPTQLAOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129771 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-propionamidocyclohexylcarbamate | |
CAS RN |
1286264-07-0 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(1-oxopropyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901129771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.